An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Octanoate
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Octanoate
Ethyl octanoate (B1194180), also known as ethyl caprylate, is a fatty acid ester with the chemical formula C10H20O2. It is a colorless liquid with a characteristic fruity odor, reminiscent of apricots and bananas, and is found naturally in various fruits, alcoholic beverages, and other fermented products. This document provides a comprehensive overview of the chemical and physical properties of ethyl octanoate, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of ethyl octanoate are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Chemical Properties of Ethyl Octanoate
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl octanoate | |
| Synonyms | Ethyl caprylate, Caprylic acid ethyl ester, Ethyl n-octanoate | |
| CAS Number | 106-32-1 | |
| Molecular Formula | C10H20O2 | |
| Molecular Weight | 172.27 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Fruity, pineapple-like | [1] |
Table 2: Physical Properties of Ethyl Octanoate
| Property | Value | Reference(s) |
| Density | 0.867 g/cm³ at 20°C | [2] |
| Melting Point | -47 °C | [3] |
| Boiling Point | 206-208 °C at 760 mmHg | [3] |
| Flash Point | 75 - 87 °C (closed cup) | [4] |
| Vapor Pressure | 1.5 mmHg at 20°C | [1] |
| Vapor Density | 5.94 (Air = 1) | [1] |
| Refractive Index | 1.4170 at 20°C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [1][4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of ethyl octanoate.
Synthesis of Ethyl Octanoate via Fischer-Speier Esterification
Ethyl octanoate is commonly synthesized through the Fischer-Speier esterification of octanoic acid with ethanol (B145695) in the presence of an acid catalyst.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[5][6]
Materials and Equipment:
-
Octanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of absolute ethanol (e.g., a 1:3 molar ratio of acid to alcohol).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted octanoic acid.[8] Carbon dioxide evolution will be observed; vent the separatory funnel frequently.
-
Wash with deionized water.
-
Wash with brine to aid in the removal of water from the organic phase.[8]
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the excess ethanol using a rotary evaporator.
References
- 1. Ethyl octanoate(106-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
